molecular formula C8H6N2O2S B1386456 5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid CAS No. 1086380-04-2

5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid

Cat. No. B1386456
M. Wt: 194.21 g/mol
InChI Key: HBDIVTWZROMIHR-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole ring is a constituent of several important natural products, including purine, histamine, histidine, and nucleic acid .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 . His synthesis used glyoxal and formaldehyde in ammonia to form imidazole . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole is amphoteric; that is, it can function as both an acid and a base . The compound is classified as aromatic due to the presence of a sextet of π-electrons, consisting of a pair of electrons from the protonated nitrogen atom and one from each of the remaining four atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by the presence of the imidazole ring. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
    • The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Therapeutic Potential

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • Imidazole has become an important synthon in the development of new drugs .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Antioxidant Potential

    • Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .
    • These compounds showed good scavenging potential as compared to ascorbic acid .
  • Commercially Available Drugs

    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Synthetic Methodology in OBC

    • The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Antibacterial and Antimycobacterial Activities

    • Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial .
    • These compounds have been reported in the literature to be effective against a variety of bacterial strains .
  • Anti-inflammatory and Antitumor Activities

    • Imidazole derivatives also exhibit anti-inflammatory and antitumor activities .
    • These compounds have been used in the development of new drugs to treat various inflammatory conditions and cancers .
  • Antidiabetic and Anti-allergic Activities

    • Imidazole derivatives have been shown to have antidiabetic and anti-allergic activities .
    • These compounds have been used in the development of new drugs to treat diabetes and allergies .
  • Antipyretic and Antiviral Activities

  • Imidazole derivatives have been shown to have antipyretic (fever-reducing) and antiviral activities .
  • These compounds have been used in the development of new drugs to treat fevers and viral infections .
  • Antioxidant and Anti-amoebic Activities
  • Imidazole derivatives have been shown to have antioxidant and anti-amoebic activities .
  • These compounds have been used in the development of new drugs to treat oxidative stress-related conditions and amoebic infections .
  • Antihelmintic, Antifungal, and Ulcerogenic Activities
  • Imidazole derivatives have been shown to have antihelmintic (worm-expelling), antifungal, and ulcerogenic (ulcer-causing) activities .
  • These compounds have been used in the development of new drugs to treat helminth infections, fungal infections, and ulcers .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions in the research of imidazole derivatives could focus on the development of novel drugs with these biological activities.

properties

IUPAC Name

5-(1H-imidazol-5-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-4-10-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDIVTWZROMIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232726
Record name 2-Thiophenecarboxylic acid, 5-(1H-imidazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Imidazol-4-yl)thiophene-2-carboxylic acid

CAS RN

1086380-04-2
Record name 2-Thiophenecarboxylic acid, 5-(1H-imidazol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086380-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 5-(1H-imidazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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